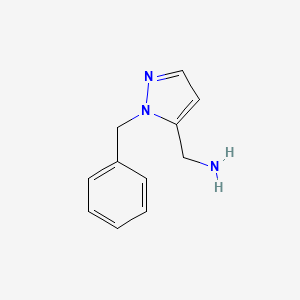

(1-benzyl-1H-pyrazol-5-yl)methanamine

Description

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

(2-benzylpyrazol-3-yl)methanamine |

InChI |

InChI=1S/C11H13N3/c12-8-11-6-7-13-14(11)9-10-4-2-1-3-5-10/h1-7H,8-9,12H2 |

InChI Key |

HXGVEWMZJGHRLU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC=N2)CN |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Formation via Hydrazine Condensation

A common approach to prepare 1-benzyl-1H-pyrazole derivatives begins with the condensation of hydrazine derivatives with β-ketoesters or β-diketones. For example, methyl 3-oxo-phenylbutanoate reacts with hydrazine hydrate under mild heating conditions to form 3-benzyl-1H-pyrazol-5(4H)-one intermediates. This step typically proceeds in ethanol at temperatures around 60°C for several hours, followed by purification via recrystallization or chromatography. Yields reported for such pyrazol-5(4H)-one intermediates are moderate to good (around 40-70%).

N-Benzylation

N-Benzylation is achieved by introducing a benzyl group at the N1 position of the pyrazole ring. This can be done either by starting with benzyl-substituted hydrazine derivatives or by alkylation of the pyrazole nitrogen post-ring formation. The benzyl substituent stabilizes the pyrazole and allows for further functionalization at the C5 position.

Introduction of the Methanamine Group at C5

The methanamine group at the 5-position can be introduced by reduction or substitution reactions on suitable precursors such as 5-formyl or 5-halopyrazoles. Alternatively, the pyrazol-5-yl)methanol intermediate can be converted to the corresponding methanamine via amination reactions. One reported method involves converting (5-methyl-2-phenylpyrazol-3-yl)methanol derivatives into methanesulfonate esters followed by nucleophilic substitution with ammonia or amines to yield the methanamine.

Direct Reductive Amination

Another approach is direct reductive amination of 1-benzyl-1H-pyrazol-5-carbaldehyde with ammonia or ammonium salts in the presence of reducing agents such as sodium cyanoborohydride. This method allows for the direct formation of the methanamine substituent without isolating intermediate alcohol or halide derivatives.

Multi-Component Reactions

Some syntheses incorporate multi-component reactions where the pyrazole ring and substituents are formed in tandem. For example, a three-component base-catalyzed reaction of 1H-pyrazol-5(4H)-one, aromatic aldehyde, and malononitrile can yield substituted dihydropyrano[2,3-c]pyrazole derivatives, which can be further modified to introduce amine functionalities.

Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pyrazol-5(4H)-one formation | β-Ketoester + Hydrazine hydrate | Ethanol | 60°C | 3 hours | 40-70 | Recrystallization or chromatography needed |

| N-Benzylation | Benzyl hydrazine or benzylation of pyrazole | Methanol | Reflux | 1-4 hours | 56-68 | TLC monitoring, NaOH catalyst in some cases |

| Methanol to Methanamine | Methanesulfonate intermediate + Ammonia | Methanol | Room temp | Several hours | Variable | Nucleophilic substitution |

| Reductive amination | Pyrazol-5-carbaldehyde + NH3 + NaBH3CN | DMF or MeOH | Room temp | Several hrs | Moderate | Direct amine introduction |

| Multi-component synthesis | Pyrazol-5(4H)-one + aromatic aldehyde + malononitrile | Ethanol | 80°C | 15 min | 57-63 | Yields for related pyrazole derivatives |

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Hydrazine condensation + N-benzylation + substitution | β-ketoester + hydrazine → pyrazole → benzylation → amination | Well-established, modular | Multiple steps, moderate yields |

| Methanesulfonate intermediate substitution | Alcohol → mesylate → amine substitution | Straightforward nucleophilic substitution | Requires intermediate isolation |

| Direct reductive amination | Aldehyde + ammonia + reducing agent | Fewer steps, direct amine formation | Sensitive to reaction conditions |

| Multi-component reaction | Pyrazol-5(4H)-one + aldehyde + malononitrile | Rapid synthesis, diversity-oriented | Additional modifications needed |

Chemical Reactions Analysis

Types of Reactions

(1-benzyl-1H-pyrazol-5-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH₂Cl₂).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

(1-benzyl-1H-pyrazol-5-yl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1-benzyl-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Variations at the N1 Position

The N1 position of the pyrazole ring significantly influences physicochemical and biological properties. Key analogs include:

Key Findings :

Modifications at the Methanamine Group

Variations in the methanamine moiety alter electronic and steric profiles:

Key Findings :

- Salt Forms : Dihydrochloride salts improve aqueous solubility, facilitating pharmacological testing .

- Functional Group Replacements: Thiourea and methanone derivatives exhibit enhanced antimicrobial and anticancer activities, respectively, highlighting the importance of the amine group’s reactivity .

Positional Isomerism on the Pyrazole Ring

The position of substituents critically affects molecular interactions:

Key Findings :

Complex Hybrid Structures

Q & A

Q. What are the common synthetic routes for (1-benzyl-1H-pyrazol-5-yl)methanamine, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions starting with benzyl-protected pyrazole intermediates. A key step is the alkylation of 1H-pyrazole derivatives using benzyl halides under basic conditions (e.g., sodium hydride in DMF) . Purification often employs chromatography or recrystallization to isolate the amine product. For dihydrochloride salt formation, hydrochloric acid is used in a polar solvent like ethanol . Yield optimization requires strict control of temperature (reflux conditions) and stoichiometric ratios of reagents.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing (1-benzyl-1H-pyrazol-5-yl)methanamine?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzyl and pyrazole substituents, while Fourier Transform Infrared (FTIR) identifies primary amine (-NH₂) stretches near 3300 cm⁻¹ . Mass spectrometry (MS) provides molecular ion peaks matching the molecular formula (C₁₁H₁₃N₃, MW 187.25 g/mol). High-resolution mass spectrometry (HRMS) is recommended for precise mass validation .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a building block for synthesizing pharmacologically active molecules, particularly those targeting enzyme inhibition (e.g., kinase or protease inhibitors) . Its benzyl and pyrazole moieties enhance binding affinity to hydrophobic pockets in target proteins. Research also explores its derivatization for antimicrobial and anti-inflammatory agents .

Q. How does the solubility profile of (1-benzyl-1H-pyrazol-5-yl)methanamine influence its experimental handling?

The free base is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and alcohols. The dihydrochloride salt (CAS 386.93 g/mol) exhibits improved aqueous solubility, making it preferable for biological assays . Stability studies recommend storage at -20°C under inert atmospheres to prevent oxidation .

Q. What are common intermediates in the synthesis of this compound, and how are they validated?

Key intermediates include 1-benzyl-1H-pyrazole-5-carbaldehyde and its corresponding nitrile. These are characterized via thin-layer chromatography (TLC) and intermediate NMR checks. Reductive amination (using NaBH₃CN) or Gabriel synthesis routes are employed to introduce the methanamine group .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric impurities in (1-benzyl-1H-pyrazol-5-yl)methanamine derivatives?

Chiral chromatography (e.g., using amylose or cellulose-based columns) or diastereomeric salt formation with chiral acids (e.g., tartaric acid) can achieve enantiopurity . Computational modeling (DFT calculations) aids in predicting the energy barriers of racemization pathways .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?

In vitro assays with human liver microsomes reveal competitive inhibition of CYP3A4, likely due to the benzyl group’s hydrophobic interactions with the enzyme’s active site. Metabolite identification via LC-MS/MS shows hydroxylation at the pyrazole ring, suggesting phase I metabolism .

Q. What computational approaches are used to predict the bioactivity of derivatives?

Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding modes to targets like COX-2 or EGFR. Quantitative Structure-Activity Relationship (QSAR) models trained on pyrazole derivatives guide functional group modifications .

Q. How can X-ray crystallography challenges (e.g., crystal twinning) be addressed for this compound?

Co-crystallization with heavy atoms (e.g., PtCl₄) or use of the SHELXT software improves phase resolution. High-resolution data (d < 1.0 Å) are critical for refining the benzyl group’s orientation, which often exhibits disorder .

Q. What in vitro assays are most suitable for evaluating its anticancer potential?

Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., MCF-7 or A549) are standard. Flow cytometry detects apoptosis via Annexin V/PI staining. Mechanistic studies include Western blotting for caspase-3 activation and mitochondrial membrane potential assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.